3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682221
InChI: InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2
SMILES:
Molecular Formula: C12H10ClNO3S
Molecular Weight: 283.73 g/mol

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17682221

Molecular Formula: C12H10ClNO3S

Molecular Weight: 283.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride -

Specification

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
IUPAC Name 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
Standard InChI InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2
Standard InChI Key HQLTXLSPFNWDRL-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula (C₁₂H₁₀ClNO₃S) reflects a 1,2-oxazole core substituted at the 3-position with a 4-cyclopropylphenyl group and at the 5-position with a sulfonyl chloride group. Key structural features include:

PropertyValue
Molecular Weight283.73 g/mol
IUPAC Name3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
SMILESC1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl
InChI KeyHQLTXLSPFNWDRL-UHFFFAOYSA-N

The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the sulfonyl chloride (–SO₂Cl) enables nucleophilic substitution reactions for further derivatization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming purity and structure. The 1H^1H-NMR spectrum typically shows:

  • A singlet for the oxazole proton (δ 8.2–8.5 ppm).

  • Multiplet signals for the cyclopropyl group (δ 1.2–1.5 ppm).

  • Aromatic protons from the phenyl ring (δ 7.3–7.8 ppm).

High-resolution MS data corroborate the molecular ion peak at m/z 283.73 ([M]+), with fragmentation patterns consistent with the loss of Cl and SO₂ groups.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves sequential ring formation and functionalization:

  • Oxazole Ring Construction: Cyclocondensation of α-hydroxyamides with nitriles under acidic conditions yields the 1,2-oxazole scaffold.

  • Sulfonyl Chloride Introduction: Chlorosulfonation of the oxazole at the 5-position using chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Cyclopropylphenyl Substitution: Suzuki-Miyaura coupling introduces the 4-cyclopropylphenyl group via palladium-catalyzed cross-coupling with cyclopropylboronic acid.

Optimization Challenges

Reaction parameters require precise control:

  • Temperature: Excess heat during chlorosulfonation leads to decomposition.

  • Solvent Selection: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with amines, alcohols, and thiols:

  • With Amines: Forms sulfonamides (R–SO₂–NH–R'), pivotal in drug design.

    C12H10ClNO3S+RNH2C12H10N2O3S+HCl\text{C}_{12}\text{H}_{10}\text{ClNO}_3\text{S} + \text{RNH}_2 \rightarrow \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{HCl}
  • With Alcohols: Produces sulfonate esters, useful as prodrugs.

Catalytic Cross-Coupling

Palladium-mediated reactions enable diversification of the cyclopropylphenyl group. For example, Buchwald-Hartwig amination introduces amino substituents for enhanced bioavailability.

Cancer TypeAverage GI₅₀ (µM)Target
Leukemia4.2BCL6, NSD2
Breast Cancer6.1Tubulin
Melanoma5.8CDK2

Data adapted from studies on related compounds .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor growth inhibition in xenograft models.

  • Structure-Activity Relationships (SAR): Modify the cyclopropyl group to enhance target affinity.

  • Combination Therapies: Assess synergy with checkpoint inhibitors or DNA-damaging agents .

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